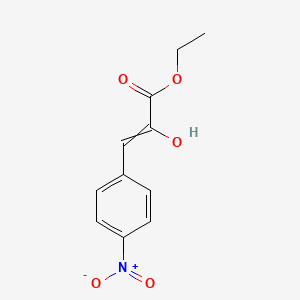
Ethyl (chlorocarbonyl)diazene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (chlorocarbonyl)diazene-1-carboxylate is a chemical compound with the molecular formula C4H5ClN2O3 It is an ester derivative of diazene carboxylate, characterized by the presence of a chlorocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (chlorocarbonyl)diazene-1-carboxylate can be synthesized through the reaction of ethyl diazoacetate with phosgene (carbonyl chloride). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
[ \text{C2H5N2CO2C2H5} + \text{COCl2} \rightarrow \text{C4H5ClN2O3} + \text{HCl} ]
The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the diazo compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity. The process is typically conducted in a closed system with appropriate ventilation and protective equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl (chlorocarbonyl)diazene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (chlorocarbonyl)diazene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (chlorocarbonyl)diazene-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing the compound to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl (chlorocarbonyl)diazene-1-carboxylate can be compared with similar compounds such as:
Ethyl diazoacetate: A precursor in the synthesis of this compound.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (bromocarbonyl)diazene-1-carboxylate: A bromine analog with similar reactivity but different halogen properties.
The uniqueness of this compound lies in its specific reactivity and the presence of the chlorocarbonyl group, which imparts distinct chemical properties compared to its analogs.
Properties
CAS No. |
82052-08-2 |
|---|---|
Molecular Formula |
C4H5ClN2O3 |
Molecular Weight |
164.55 g/mol |
IUPAC Name |
ethyl N-carbonochloridoyliminocarbamate |
InChI |
InChI=1S/C4H5ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3 |
InChI Key |
YQTMHEKHHXCNPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=NC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
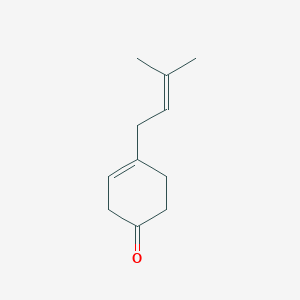
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

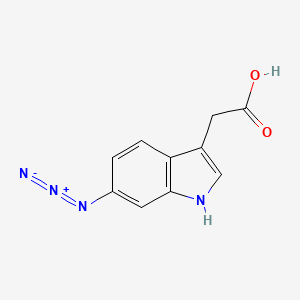
![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
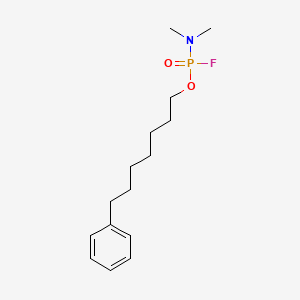
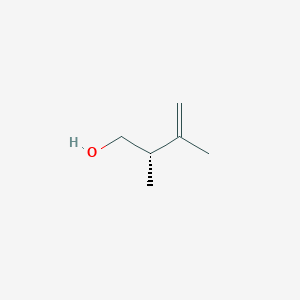

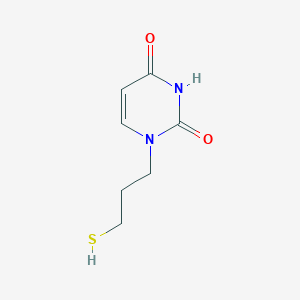
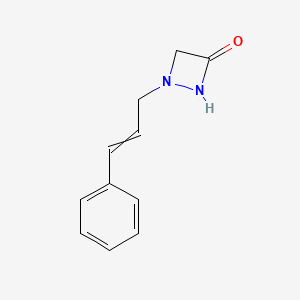
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
